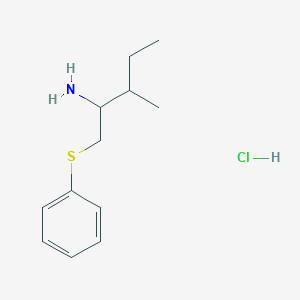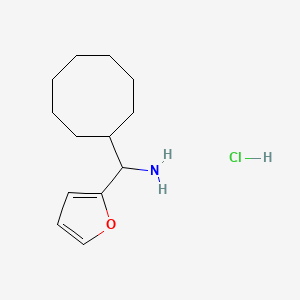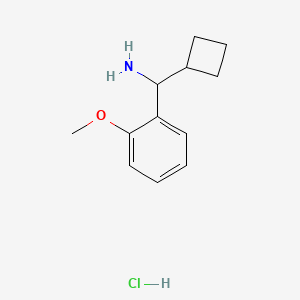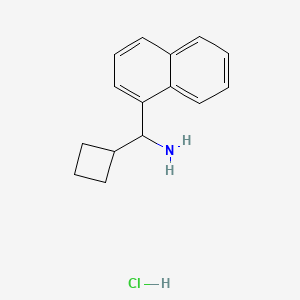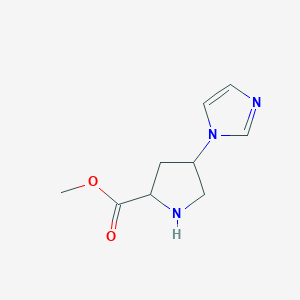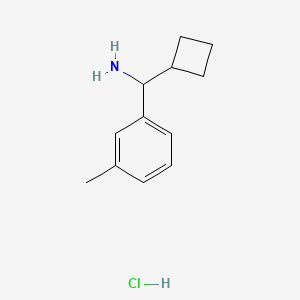
2,6-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The IUPAC name for this compound is 2,6-dimethylthiomorpholine 1-oxide hydrochloride . The Inchi Code is 1S/C6H13NOS.ClH/c1-5-3-7-4-6(2)9(5)8;/h5-7H,3-4H2,1-2H3;1H . The molecular weight is 183.7 .Physical And Chemical Properties Analysis
The physical form of 2,6-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride is oil . The storage temperature is room temperature .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has shown that derivatives of thiomorpholine, such as 2,6-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride, have been synthesized and structurally analyzed for various applications. For instance, the synthesis of 3,3-dimethylmorpholine-2,5-diones through 'direct amide cyclization' demonstrates the chemical versatility and potential utility of thiomorpholine derivatives in creating novel compounds with specific structural features. Thionation reactions further extend the chemical diversity by producing thioxomorpholin-2-ones and morpholine-2,5-dithiones, indicating the compound's capacity to serve as a precursor in synthesizing structurally diverse molecules with potential biological and material applications (Mawad et al., 2010).
Antimicrobial Activity
Thiomorpholine derivatives have also been explored for their antimicrobial properties. The synthesis of 4-thiomorpholine-4ylbenzohydrazide derivatives and their subsequent testing for antimicrobial activity highlight the compound's potential in the development of new antimicrobial agents. This research suggests that modifications to the thiomorpholine structure can yield compounds with significant biological activities, offering a pathway for the development of new therapeutics (Kardile & Kalyane, 2010).
Medicinal Chemistry Building Blocks
Thiomorpholine and its derivatives are recognized as valuable building blocks in medicinal chemistry. The preparation of novel bridged bicyclic thiomorpholines showcases the compound's utility in creating complex molecular architectures that are potentially useful in drug discovery and development. These novel structures could offer unique pharmacological properties, underscoring the importance of thiomorpholine derivatives in the synthesis of new medicinal compounds (Walker & Rogier, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2,6-dimethyl-1,4-thiazinane 1-oxide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS.ClH/c1-5-3-7-4-6(2)9(5)8;/h5-7H,3-4H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELUEXZCGRIOTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(S1=O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






